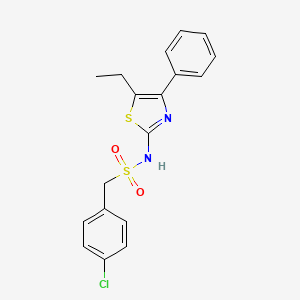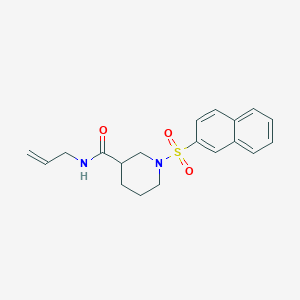![molecular formula C19H12ClF3N2O4 B4200829 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide](/img/structure/B4200829.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide
描述
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays an important role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and intestines. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal CFTR function.
作用机制
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide acts as a competitive inhibitor of the CFTR protein by binding to a specific site on the channel and preventing chloride ions from passing through. The binding site of this compound is located within the cytoplasmic domain of the CFTR protein, which is involved in regulating the opening and closing of the channel. This compound has been shown to inhibit CFTR-mediated chloride transport in a reversible manner, suggesting that it does not permanently alter the structure or function of the channel.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cells and tissues that express CFTR. In airway epithelial cells, this compound can reduce the amount of mucus produced and improve the clearance of bacteria and other pathogens. In intestinal cells, this compound can reduce the secretion of fluid and electrolytes, which can help to prevent dehydration and diarrhea. In sweat gland cells, this compound can reduce the amount of salt and water lost through sweat, which can help to prevent dehydration and electrolyte imbalances.
实验室实验的优点和局限性
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide has several advantages and limitations for use in lab experiments. One advantage is that it is a highly specific inhibitor of CFTR, which means that it does not affect other ion channels or transporters. This can help to reduce the risk of off-target effects and increase the accuracy of the results. Another advantage is that this compound is relatively easy to use and can be applied to cells and tissues in a variety of experimental settings. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Another limitation is that this compound does not completely block CFTR-mediated chloride transport, which can make it difficult to study the effects of complete CFTR inhibition.
未来方向
There are several future directions for research on 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide and its potential therapeutic applications. One direction is to investigate the use of this compound in combination with other drugs that target different aspects of cystic fibrosis pathogenesis, such as inflammation and infection. Another direction is to explore the use of this compound in other diseases that involve abnormal CFTR function, such as secretory diarrhea and polycystic kidney disease. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its efficacy and reduce its toxicity.
科学研究应用
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic effects on cystic fibrosis and other diseases that involve abnormal CFTR function. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. In vivo studies have shown that this compound can improve lung function, reduce inflammation, and prevent bacterial infections in animal models of cystic fibrosis.
属性
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O4/c1-10-2-5-14(15(8-10)25(27)28)24-18(26)17-7-6-16(29-17)12-9-11(19(21,22)23)3-4-13(12)20/h2-9H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTSXMTYVDJZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4200748.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200774.png)
![2-(4-isopropylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4200775.png)
![2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4200784.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4200786.png)
![3-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4200790.png)
![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4200797.png)
![N'-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-fluorobenzohydrazide](/img/structure/B4200809.png)
![1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200816.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4200835.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-3-nitrobenzyl)acetamide](/img/structure/B4200841.png)
![methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4200846.png)
